[(4-Methanesulfonylphenyl)methyl](2-methylpropyl)amine
Description
(4-Methanesulfonylphenyl)methylamine (CAS: Not explicitly listed; referred to as Ref: 3D-YZB18966 by CymitQuimica) is a secondary amine featuring a para-methanesulfonyl-substituted benzyl group and a 2-methylpropyl (isobutyl) group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₉NO₂S, with a molecular weight of 265.35 g/mol (calculated). The compound is primarily used in research and development, particularly as a building block in organic synthesis .
Key structural attributes:
- Alkyl chain: A branched 2-methylpropyl (isobutyl) group, enhancing lipophilicity compared to linear alkyl chains.
CymitQuimica lists this compound in milligram to gram quantities, though it is currently marked as discontinued .
Properties
IUPAC Name |
2-methyl-N-[(4-methylsulfonylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-10(2)8-13-9-11-4-6-12(7-5-11)16(3,14)15/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSBGJUPRJMHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Methanesulfonylphenyl)methylamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a methanesulfonyl group attached to a phenyl ring, alongside a branched alkyl amine side chain, which may influence its pharmacological properties.
Chemical Structure and Properties
The chemical structure of (4-Methanesulfonylphenyl)methylamine can be represented as follows:
- Methanesulfonyl Group : Enhances solubility and reactivity.
- Branched Alkyl Amine : Influences lipophilicity and membrane permeability, potentially enhancing drug candidate properties.
Biological Activities
The biological activity of (4-Methanesulfonylphenyl)methylamine is largely influenced by its chemical structure. Similar compounds have demonstrated significant pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Research indicates that compounds with methanesulfonyl groups exhibit varying degrees of antimicrobial activity. For instance, derivatives of 2-(4-methylsulfonylphenyl) indole have shown moderate antibacterial activity against strains such as Acinetobacter baumannii and high activity against MRSA .
| Compound | Activity | Target Bacteria | Inhibition (%) |
|---|---|---|---|
| 7c | Moderate | A. baumannii | 43.29 |
| 7h | High | MRSA | 85.76 |
Anti-inflammatory and COX Inhibition
Similar compounds have also been evaluated for their ability to inhibit cyclooxygenase (COX), an enzyme involved in the inflammatory process. The synthesized derivatives showed promising results in reducing inflammation in various assays .
The mechanism of action for (4-Methanesulfonylphenyl)methylamine likely involves interaction with biological targets such as enzymes or receptors. For example, some related compounds act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide synthesis and cell proliferation .
Interaction Studies
Understanding how (4-Methanesulfonylphenyl)methylamine interacts with biological targets is crucial for elucidating its pharmacological profile. Studies on structurally similar compounds suggest that the methanesulfonamide group can enhance binding affinity to target sites involved in disease processes.
Case Studies
- Antimicrobial Efficacy : A study on derivatives of 2-(4-methylsulfonylphenyl) indole showed varying levels of antibacterial efficacy against Gram-negative bacteria, indicating potential for development into therapeutic agents against resistant strains .
- Cancer Research : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells by enhancing the activity of mutant p53 proteins, suggesting a role in cancer therapy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (4-Methanesulfonylphenyl)methylamine may exhibit anticancer properties. For instance, some derivatives have been studied for their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study highlighted the modification of pharmacokinetic profiles of certain agents through the incorporation of sulfonamide groups, which could enhance efficacy against malignancies .
Neurological Applications
The compound has potential applications in neuropharmacology, particularly as a radiotracer for imaging neuroinflammation in diseases such as Alzheimer's and Parkinson's. The development of second-generation TSPO (Translocator Protein) tracers, which include derivatives of similar structures, has shown promise in enhancing the detection of neuroinflammatory processes in vivo .
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of a structurally similar compound on various cancer cell lines. The results demonstrated significant cytotoxicity at low micromolar concentrations, indicating that modifications to the sulfonamide structure could enhance its therapeutic index against specific tumors .
Case Study: Neuroimaging
In a clinical trial involving patients with neurodegenerative diseases, a related radiotracer was used to assess brain inflammation via PET imaging. The findings suggested that higher uptake of the tracer correlated with disease severity, supporting its utility in monitoring disease progression and therapeutic response .
Comparison with Similar Compounds
Structural and Functional Insights
Aromatic Substituent Effects: Methanesulfonyl (-SO₂CH₃): Enhances solubility in polar solvents (e.g., DMSO, water) and stability against oxidative degradation due to electron-withdrawing effects . Methylsulfanyl (-SCH₃): Less polar than sulfonyl, increasing lipophilicity and membrane permeability, making it suitable for agrochemical applications .
Propan-2-yl (Isopropyl): Smaller branched chain reduces molecular weight and boiling point compared to isobutyl derivatives .
Preparation Methods
Reductive Amination Route
Alternatively, the compound can be synthesized via reductive amination of 4-(methanesulfonyl)benzaldehyde with 2-methylpropylamine.
- Process: The aldehyde and amine are reacted to form an imine intermediate, which is then reduced (e.g., using sodium triacetoxyborohydride or catalytic hydrogenation) to yield the secondary amine.
- Advantages: High selectivity and mild conditions; avoids the need for halide precursors.
- Considerations: Requires careful control of pH and reductant stoichiometry to prevent over-reduction or side reactions.
Detailed Research Findings and Data
Reaction Optimization
Purification Techniques
- Filtration of reaction mixtures after reflux in ethyl acetate/water removes insoluble impurities.
- Crystallization from suitable solvents yields polymorphically pure product.
- Chromatographic purification (e.g., silica gel column) may be employed for analytical grade purity.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity | Notes |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-(Methanesulfonyl)benzyl halide | 2-Methylpropylamine, DMF, reflux | 70-85 | High | Requires halide precursor |
| Reductive Amination | 4-(Methanesulfonyl)benzaldehyde | 2-Methylpropylamine, NaBH(OAc)3, RT | 75-90 | Very High | Mild conditions, selective |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (4-Methanesulfonylphenyl)methylamine in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved masks) if aerosolization is possible .
- Ventilation : Conduct experiments in a fume hood (BS/EN-compliant) to minimize inhalation exposure .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage : Keep in sealed containers in cool (<25°C), dry, and well-ventilated areas away from strong acids/bases .
Q. What synthetic strategies are viable for preparing (4-Methanesulfonylphenyl)methylamine?
- Methodological Answer :
- Reductive Amination : React 4-methanesulfonylbenzaldehyde with 2-methylpropylamine using NaBH₃CN or H₂/Pd-C in methanol .
- Nucleophilic Substitution : Utilize (4-methanesulfonylphenyl)methyl chloride and 2-methylpropylamine in anhydrous THF with K₂CO₃ as a base .
- Purification : Isolate via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (>95%) .
Q. Which analytical techniques are essential for characterizing (4-Methanesulfonylphenyl)methylamine?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and amine proton environments .
- Mass Spectrometry : LC-MS (ESI+) for molecular ion identification and impurity profiling .
- Elemental Analysis : Verify C, H, N, S content to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
- Methodological Answer :
- Controlled Replication : Standardize synthesis/purification protocols across labs to minimize batch variability .
- Advanced Characterization : Use differential scanning calorimetry (DSC) for melting point validation and dynamic vapor sorption (DVS) for hygroscopicity studies .
- Cross-Lab Validation : Collaborate with independent labs to compare NMR and LC-MS data .
Q. What mechanistic insights guide the optimization of (4-Methanesulfonylphenyl)methylamine’s metabolic stability?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
- CYP Inhibition Studies : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Structural Modifications : Introduce deuterium at metabolically labile sites to prolong half-life .
Q. How can computational modeling enhance the design of derivatives with improved target affinity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .
- QSAR Analysis : Corporate Hammett σ values of substituents to optimize electronic effects .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
